molecular formula C19H24N2O5S B3017994 N-(4-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 2310014-97-0

N-(4-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B3017994
CAS No.: 2310014-97-0
M. Wt: 392.47
InChI Key: QCSCVQZPRGPOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide features a tetrahydrobenzofuran core fused with a sulfamoyl-linked phenylisobutyramide moiety. These analogs highlight the significance of heterocyclic cores (e.g., thiazole, triazole) and sulfonamide/amide functionalities in modulating physicochemical and biological behaviors .

Properties

IUPAC Name

N-[4-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-13(2)18(22)21-14-5-7-15(8-6-14)27(24,25)20-12-19(23)10-3-4-17-16(19)9-11-26-17/h5-9,11,13,20,23H,3-4,10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSCVQZPRGPOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Structural Overview

The compound features a tetrahydrobenzofuran moiety, which is often associated with diverse pharmacological properties. The inclusion of a sulfamoyl group and an isobutyramide structure further enhances its potential interactions with biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. This interaction may modulate their activity, leading to therapeutic effects in various diseases. For instance, compounds with similar structures have shown the ability to inhibit inducible nitric oxide synthase (iNOS), which plays a significant role in inflammatory responses .

Biological Activities

Research indicates that compounds containing the tetrahydrobenzofuran structure exhibit significant biological activities. Key findings include:

  • Anti-inflammatory Activity : In vitro studies have demonstrated that the compound can inhibit iNOS activity, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxic Effects : Preliminary assays indicate that the compound may possess cytotoxic properties against certain cancer cell lines, although further studies are needed to confirm these effects and elucidate the underlying mechanisms .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on cell cultures revealed that this compound significantly reduced the production of pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent.
  • Molecular Docking Studies :
    • Molecular docking simulations have shown that the compound can effectively bind to iNOS and other relevant enzymes involved in inflammatory pathways. These interactions could lead to a reduction in inflammation and pain associated with various conditions .
  • Comparative Studies :
    • Comparative analyses with similar compounds indicate that the unique structural features of this compound may enhance its biological activity compared to simpler analogs .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound AAnti-inflammatory
Compound BCytotoxic
Compound CiNOS inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • Target Compound :

    • Core : 4-hydroxy-4,5,6,7-tetrahydrobenzofuran (oxygen-containing fused bicyclic system).
    • Substituents : Sulfamoyl (-SO₂NH-) bridge, isobutyramide (-CO-NH-(CH(CH₃)₂)) group.
  • Analog 1 (, A28–A35): Core: Thiazole (nitrogen- and sulfur-containing heterocycle). Substituents: Sulfonamide (-SO₂NH₂) and isobutyramide groups. Key Difference: Thiazole vs.
  • Analog 2 (, [7–9]): Core: 1,2,4-Triazole (three-nitrogen heterocycle). Substituents: Sulfonyl (-SO₂-) and difluorophenyl groups. Key Difference: Triazole’s tautomerism and electron-deficient nature contrast with tetrahydrobenzofuran’s oxygen-rich, non-aromatic structure .

Physical and Spectral Properties

Property Target Compound (Hypothetical) A28–A35 () Triazoles [7–9] ()
Melting Point ~200–250°C (estimated) 190.6–265.7°C Not reported
Yield Moderate (50–70% estimated) 55–91% Not reported
IR Bands - C=O (~1680 cm⁻¹) C=O: 1660–1680 cm⁻¹ C=S: 1247–1255 cm⁻¹
- S=O (~1150–1250 cm⁻¹) NH: ~3150–3319 cm⁻¹ NH: 3278–3414 cm⁻¹
¹H-NMR Shifts - Tetrahydrobenzofuran protons (~2.5–4.5 ppm) Thiazole-H: ~7.2–8.3 ppm Triazole-H: ~7.5–8.5 ppm
  • Spectral Insights :
    • The absence of C=O IR bands in triazoles [7–9] confirms cyclization, whereas A28–A35 retain C=O from isobutyramide .
    • Thiazole derivatives (A28–A35) exhibit downfield aromatic protons (7.2–8.3 ppm) vs. tetrahydrobenzofuran’s aliphatic protons (2.5–4.5 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.